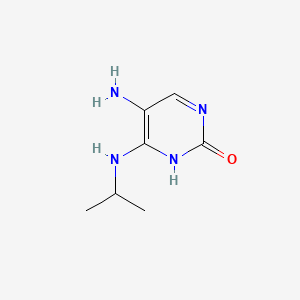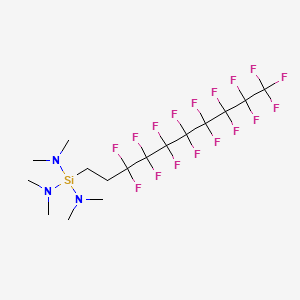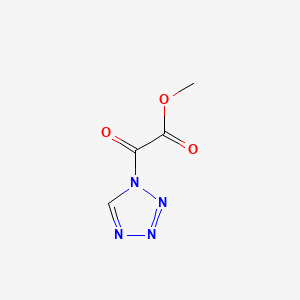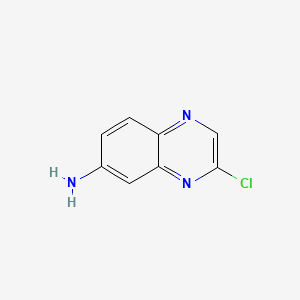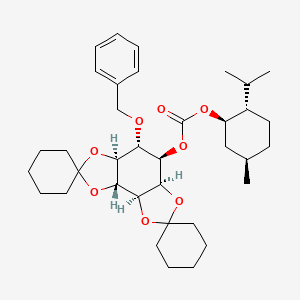
6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol is a complex organic compound derived from inositol, a type of sugar alcohol This compound is notable for its unique structure, which includes multiple protective groups that enhance its stability and reactivity in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-myo-inositol are protected using cyclohexylidene groups to prevent unwanted reactions.
Benzylation: The 6-OH group is selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carboxymethylation: The 1-OH group is then carboxymethylated using a suitable carboxymethylating agent like bromoacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring the use of efficient and cost-effective reagents and catalysts. The process would also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxymethyl group, potentially converting it to a hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxymethyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a protecting group in multi-step organic syntheses.
Biology and Medicine:
- Potential use in drug design due to its ability to interact with biological molecules.
- Studied for its role in modulating cellular processes.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The benzyl and carboxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexylidene groups provide steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
6-O-Benzyl-1-(-)-carboxymethyl-2,34,5-DI-O-methyl-L-myo-inositol: Similar structure but with methyl groups instead of cyclohexylidene.
6-O-Benzyl-1-(-)-carboxymethyl-2,34,5-DI-O-ethyl-L-myo-inositol: Ethyl groups instead of cyclohexylidene.
Uniqueness:
- The presence of cyclohexylidene groups provides unique steric and electronic properties, making it more stable and less reactive compared to its methyl or ethyl counterparts.
- The combination of benzyl and carboxymethyl groups allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of 6-O-Benzyl-1-(-)-carboxymethyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol, its preparation, reactions, applications, and comparisons with similar compounds
Properties
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28-,29-,30+,31-,32-,33-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-UKQZLRGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H]([C@@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

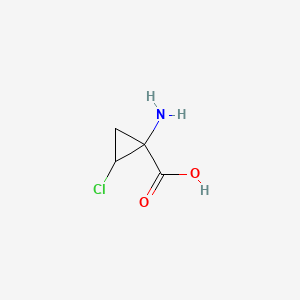
![N~2~-{3-[5-(6-Methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl}-N,N~2~-dimethylglycinamide](/img/structure/B574326.png)
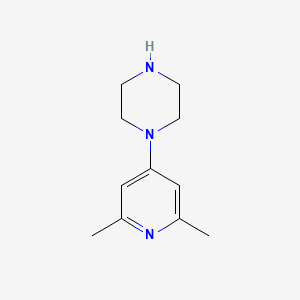
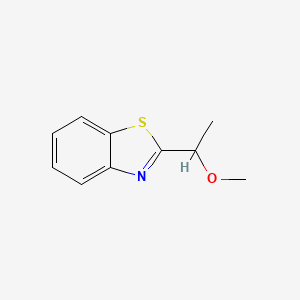
![Dimethyl 2-[di(propan-2-yl)amino]-5-ethoxyfuran-3,4-dicarboxylate](/img/structure/B574333.png)
